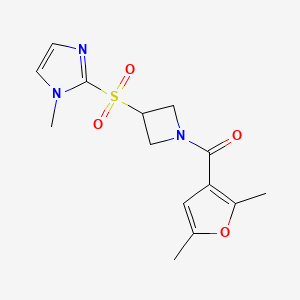

(2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-6-12(10(2)21-9)13(18)17-7-11(8-17)22(19,20)14-15-4-5-16(14)3/h4-6,11H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSBOPWQLUGJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone , with CAS number 2034289-26-2 , is a novel synthetic molecule that combines structural features of furan and imidazole. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 323.37 g/mol . The structure includes a furan ring, an imidazole moiety, and an azetidine ring, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 2034289-26-2 |

| Molecular Formula | C₁₄H₁₇N₃O₄S |

| Molecular Weight | 323.37 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Research indicates that compounds containing furan and imidazole rings exhibit significant antimicrobial activity. For example, derivatives of imidazole have been shown to inhibit bacterial growth effectively. In vitro studies suggest that (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone may act against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for specific enzyme targets. Studies on similar compounds have demonstrated that imidazole derivatives can selectively inhibit monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. The sulfonamide group in this compound may enhance its binding affinity to target enzymes.

Anticancer Activity

Preliminary research has indicated that compounds featuring the azetidine and imidazole structures may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies have shown that similar imidazole-containing compounds can inhibit tumor growth in various cancer cell lines.

The proposed mechanism of action for (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone involves:

- Enzyme Interaction : Binding to specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Altering membrane permeability in microbial cells.

- Apoptotic Pathways : Inducing programmed cell death in cancer cells through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] tested the antimicrobial activity of several furan and imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the anticancer effects of related azetidine derivatives were investigated. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells in vitro, suggesting that (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone could have similar effects.

Comparison with Similar Compounds

Structural Analog: 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

Key Differences :

- Core Structure: The analog replaces the methanone-azetidine-sulfonyl group with a simpler phenyl-imidazole system.

- Functional Groups : Dimethoxy and phenyl substituents in the analog contrast with the sulfonated azetidine and dimethylfuran in the target compound.

- Synthesis : The analog was synthesized for chemosensor development, involving condensation reactions under mild conditions , whereas the target compound’s synthesis likely requires sulfonation and azetidine ring formation.

Table 1: Physicochemical Comparison

Sulfonamide-Containing Herbicides (e.g., Metsulfuron-Methyl)

Key Differences :

- Core Backbone : Herbicides like metsulfuron-methyl use a triazine-sulfonylurea scaffold , while the target compound employs an azetidine-sulfonyl group.

- Bioactivity : Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants , whereas the target compound’s sulfonamide may target enzymes in mammalian systems due to its azetidine and imidazole motifs.

Table 2: Sulfonamide Group Comparison

| Compound | Sulfonamide Position | Biological Target |

|---|---|---|

| Target Compound | Azetidine C3 position | Hypothesized: Proteases/kinases |

| Metsulfuron-Methyl | Benzoate-triazine linkage | Plant ALS enzyme |

Imidazole Derivatives with Antimicrobial Activity

Key Similarities :

- Imidazole Motif: Both the target compound and analogs like those in contain substituted imidazole rings, which are known to enhance membrane permeability and metal-ion binding .

- Synthetic Strategies : highlights the use of CAN (ceric ammonium nitrate) as a catalyst for imidazole-triazole synthesis , suggesting that similar redox conditions might apply to the target compound’s imidazole-sulfonamide assembly.

Table 3: Imidazole Substitution Effects

Research Implications and Limitations

- Synthesis Challenges : The azetidine ring in the target compound introduces steric constraints compared to simpler triazole or phenyl backbones in analogs .

- Bioactivity Prediction : While sulfonamide and imidazole groups are associated with diverse activities (e.g., ALS inhibition in herbicides , chemosensing ), the target compound’s unique structure necessitates empirical validation.

- Evidence Gaps: No direct data on the target compound’s physical properties or bioactivity were found in the provided sources; comparisons rely on structural inference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.